molecular formula C9H8F2O2 B1348990 1-[4-(Difluoromethoxy)phenyl]ethan-1-one CAS No. 83882-67-1

1-[4-(Difluoromethoxy)phenyl]ethan-1-one

Cat. No.: B1348990
CAS No.: 83882-67-1
M. Wt: 186.15 g/mol
InChI Key: GIGWRVLNOYPOIT-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]ethanone
Source PubChem
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InChI

InChI=1S/C9H8F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGWRVLNOYPOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232778
Record name 1-(4-(Difluoromethoxy)phenyl)ethan-1-one
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Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83882-67-1
Record name 1-[4-(Difluoromethoxy)phenyl]ethanone
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Record name 1-(4-(Difluoromethoxy)phenyl)ethan-1-one
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Record name 1-(4-(Difluoromethoxy)phenyl)ethan-1-one
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Record name 1-[4-(difluoromethoxy)phenyl]ethan-1-one
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Historical Context of Fluorinated Organic Compounds in Scientific Inquiry

The journey of fluorinated organic compounds began with the isolation of elemental fluorine in 1886 by French chemist Henri Moissan. This achievement was a landmark in chemistry, as fluorine's high reactivity had posed a significant challenge to earlier scientists. The initial work with fluorine was fraught with difficulties due to its corrosive and toxic nature, which slowed the early development of organofluorine chemistry.

Pioneering work by chemists like Frederic Swarts, who developed methods for synthesizing fluorinated organic compounds, was crucial in advancing the field. The mid-20th century saw a surge in interest, particularly driven by industrial applications that emerged during World War II. Researchers discovered that introducing fluorine into organic molecules could dramatically alter their physical and chemical properties. This led to the development of a wide range of materials, from refrigerants to specialized polymers. In the latter half of the 20th century and into the 21st, the focus expanded significantly into the life sciences, as the unique properties of fluorine were found to be highly advantageous in the design of pharmaceuticals and agrochemicals.

Significance of the Difluoromethoxy Moiety in Advanced Organic Chemistry

The difluoromethoxy group (-OCHF2) is a key functional group in modern organic chemistry, particularly in the design of bioactive molecules. resbioagro.com Its significance stems from a unique combination of physicochemical properties that can be used to fine-tune the characteristics of a parent compound. resbioagro.com

The incorporation of the difluoromethoxy group can enhance a molecule's metabolic stability. This is a critical factor in drug design, as it can increase the half-life of a potential drug in the body. Furthermore, this moiety can improve a compound's lipophilicity, which influences its ability to permeate cell membranes. resbioagro.com This balance of properties can lead to improved pharmacokinetic profiles for drug candidates. ontosight.ai

The difluoromethoxy group is also considered a bioisostere of other functional groups, such as hydroxyl, thiol, or amine groups. This means it can mimic the spatial and electronic properties of these groups while offering the unique advantages of fluorine, such as increased stability. The difluoromethyl component can act as a lipophilic hydrogen bond donor, a property that can influence molecular interactions with biological targets. These distinct electronic and conformational effects make the difluoromethoxy group a valuable tool for medicinal chemists seeking to optimize the properties of new therapeutic agents. resbioagro.com

Overview of Research Trajectories for 1 4 Difluoromethoxy Phenyl Ethan 1 One

Strategic Approaches to the Core Structure Synthesis

The primary strategy for synthesizing this compound revolves around the modification of a readily available precursor that already contains the acetophenone (B1666503) framework.

The most common and direct synthetic route begins with 4-hydroxyacetophenone as the starting material. ontosight.ai This precursor provides the core phenyl ethan-1-one structure. The synthesis is completed by introducing the difluoromethoxy group at the para-position by converting the phenolic hydroxyl group. ontosight.ai This approach is efficient as it builds upon a simple, commercially available aromatic ketone.

A similar strategy is employed for substituted analogues. For instance, the synthesis of 2,4-dibromo-3-difluoromethoxy acetophenone starts with 3-hydroxyacetophenone, which is first brominated to form 2,4-dibromo-3-hydroxyacetophenone before the difluoromethoxy group is introduced. google.com This highlights a modular approach where the phenyl ring is first substituted as desired, followed by the difluoromethylation of the hydroxyl group.

The introduction of the difluoromethoxy group is the key transformation in the synthesis. This is typically achieved by O-difluoromethylation of the corresponding phenolic precursor. The difluoromethyl group (-CF2H) is considered a lipophilic bioisostere of hydrogen-bond donors like hydroxyl (-OH) or thiol (-SH) groups, making its installation a critical step in medicinal chemistry. nih.gov

The traditional and widely used method for the O-difluoromethylation of phenols, such as 4-hydroxyacetophenone, involves the generation of a difluorocarbene (:CF2) intermediate. orgsyn.org The reaction is typically carried out by treating the phenolic substrate with a base to form a more nucleophilic phenoxide ion. This phenoxide then reacts with a difluorocarbene precursor.

The mechanism is understood to proceed via the insertion of the electrophilic difluorocarbene into the O-H bond of the phenol (B47542). nih.govorgsyn.org This carbene is highly reactive and readily attacks the electron-rich oxygen of the phenoxide. A common reagent used for this purpose is chlorodifluoromethane (B1668795) (CHClF2). google.com The reaction is performed in the presence of an inorganic base, such as potassium hydroxide, which facilitates the formation of the phenoxide and promotes the generation of difluorocarbene.

A variety of reagents have been developed to serve as sources for the difluoromethoxy group, primarily by acting as difluorocarbene precursors. rsc.org

Chlorodifluoromethane (CHClF2): This is a classical, albeit ozone-depleting, gaseous reagent used for difluoromethylation. google.comrsc.org It is effective but requires specific handling procedures.

Halodifluoroacetate Salts: Commercially available and stable salts like sodium chlorodifluoroacetate (ClCF2COONa) have emerged as operationally simple and attractive alternatives. orgsyn.org These reagents decarboxylate upon heating to generate difluorocarbene under milder conditions.

Phosphonium (B103445) Salts: Reagents such as (difluoromethyl)triphenylphosphonium bromide are also effective but can be sensitive to moisture. orgsyn.org

The choice of reagent depends on factors like reaction scale, substrate tolerance, and environmental considerations. alfa-chemistry.com

Table 1: Common Difluoromethoxymethylating Agents
Agent ClassExample ReagentTypical RoleReference
Gaseous HaloalkanesChlorodifluoromethane (CHClF2)Classic difluorocarbene precursor. google.comrsc.org
Halodifluoroacetate SaltsSodium ChlorodifluoroacetateStable solid that generates difluorocarbene via decarboxylation. orgsyn.org
Phosphonium Salts(Difluoromethyl)triphenylphosphonium bromideEffective reagent, though can be moisture-sensitive. orgsyn.org

While the synthesis of this compound itself typically relies on carbene chemistry, the broader field of organofluorine chemistry has seen the rise of radical-based methods for introducing fluoroalkyl groups. alfa-chemistry.com These emerging techniques offer alternative pathways for creating C-CF2H bonds, which are particularly useful for late-stage functionalization in complex molecules. alfa-chemistry.comrsc.org

For example, nickel-catalyzed decarboxylative difluoromethylation has been developed to convert alkyl carboxylic acids into difluoromethylated products with high enantioselectivity. nih.gov Although this specific method applies to C-CF2H bond formation, it represents the type of advanced, metal-catalyzed radical strategy being explored. Such methods could potentially be adapted for the synthesis of complex analogues, providing routes that avoid the direct use of phenolic precursors.

Introduction of the Difluoromethoxy Group: Mechanistic Considerations

Catalytic Systems in the Synthesis of this compound and its Analogues

While the core synthesis of this compound from 4-hydroxyacetophenone is often a stoichiometric reaction, catalytic systems are crucial for the synthesis of its analogues, particularly for modifications at the α-carbon of the ketone.

Palladium-catalyzed cross-coupling reactions have been effectively used for the α-arylation of α,α-difluoroketones. nih.gov This methodology allows for the synthesis of a wide range of α-aryl-α,α-difluoroketone derivatives. psu.eduacs.org In these reactions, an α,α-difluoroacetophenone can be coupled with various aryl bromides and chlorides. psu.edu

An air- and moisture-stable palladacyclic complex containing the ligand P(t-Bu)Cy2 has been shown to be an effective catalyst for this transformation. nih.govacs.org The reactions are typically run in the presence of a base such as cesium carbonate (Cs2CO3) or potassium phosphate (B84403) (K3PO4) in a solvent like toluene (B28343) at elevated temperatures. acs.org This catalytic approach is valuable for creating libraries of analogues for structure-activity relationship studies.

Table 2: Catalytic System for α-Arylation of Difluoroketone Analogues
ComponentExampleFunctionReference
Catalyst PrecursorPd(dba)2 or Palladacyclic Complex 1Source of active Palladium catalyst. psu.eduacs.org
LigandP(t-Bu)Cy2 or PAd2(n-Bu)Stabilizes the metal center and facilitates the catalytic cycle. psu.edu
BaseCs2CO3 or K3PO4(H2O)Promotes the formation of the nucleophilic enolate. acs.org
SolventTolueneReaction medium. acs.org

Metal-Catalyzed Difluoromethylation Processes

The synthesis of this compound often begins with the precursor 4-hydroxyacetophenone, which undergoes difluoromethylation. ontosight.ai Metal-catalyzed processes are at the forefront of these synthetic routes, offering efficient and selective methods for the formation of the aryl difluoromethyl ether linkage.

Palladium and copper complexes are prominent catalysts in this field. Palladium-catalyzed reactions, for instance, can facilitate the coupling of aryl halides or triflates with a difluoromethyl source. nih.govrsc.org While not a direct difluoromethylation of a phenol, these methods are crucial for creating similar aryl-CF2H bonds and highlight the utility of palladium in C-F bond formation. scientifiq.aiacs.org In the context of synthesizing this compound, a more direct approach involves the O-difluoromethylation of 4-hydroxyacetophenone.

Copper-catalyzed methods have shown significant promise for the direct difluoromethylation of phenols. mdpi.comnih.gov These reactions typically involve a copper source, a ligand, a base, and a difluoromethylating agent. The catalyst system facilitates the transfer of a difluorocarbene (:CF2) equivalent to the phenoxide generated from 4-hydroxyacetophenone. The general mechanism is believed to involve the formation of a copper-difluorocarbene intermediate. nih.gov

A typical reaction setup for a copper-catalyzed difluoromethylation of a phenolic substrate is outlined in the table below. Please note that these are representative conditions and may be optimized for the specific synthesis of this compound.

Table 1: Representative Conditions for Copper-Catalyzed Difluoromethylation of Phenols

Parameter Condition
Starting Material 4-hydroxyacetophenone
Catalyst Copper(I) iodide (CuI)
Ligand 1,10-Phenanthroline
Difluoromethylating Agent Sodium chlorodifluoroacetate (ClCF2COONa)
Base Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (B52724) (MeCN)
Temperature 80-120 °C
Reaction Time 12-24 hours

Organocatalysis in Difluoromethoxy Functionalization

While metal-catalyzed reactions are prevalent, organocatalysis presents an alternative and often more environmentally benign approach. Phase-transfer catalysis (PTC) is a notable organocatalytic method applicable to the difluoromethoxylation of phenols. dntb.gov.ua In this technique, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, facilitates the transfer of the phenoxide from an aqueous or solid phase to an organic phase where the difluoromethylating agent resides. dntb.gov.ua This allows the reaction to proceed efficiently without the need for a metal catalyst.

The key advantage of PTC is the use of simple and inexpensive reagents and milder reaction conditions. The catalyst forms a lipophilic ion pair with the phenoxide, enabling its reaction with the difluorocarbene precursor in the organic phase.

Optimization of Synthetic Pathways and Yield Enhancement

Reaction Condition Parameters

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be systematically varied to enhance the reaction efficiency.

Catalyst and Ligand Selection: For metal-catalyzed reactions, the choice of the metal source (e.g., CuI, CuCl, Cu(OTf)2) and the ligand is critical. Different ligands can significantly influence the solubility, stability, and reactivity of the catalytic species.

Solvent: The polarity and boiling point of the solvent can affect the solubility of the reactants and the reaction rate. Aprotic polar solvents like DMF, DMSO, and acetonitrile are commonly used.

Base: The strength and nature of the base are important for the deprotonation of the phenolic hydroxyl group. Inorganic bases such as K2CO3, Cs2CO3, and K3PO4 are frequently employed. The choice of base can also influence the reactivity of the difluoromethylating agent.

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures generally lead to faster reaction rates, but can also result in the decomposition of reactants or products. Optimization involves finding the balance that provides the highest yield in a reasonable timeframe. orgsyn.org

Table 2: Illustrative Optimization Parameters for a Synthetic Reaction

Parameter Variation 1 Variation 2 Variation 3
Solvent Toluene Dichloromethane Acetonitrile
Base Triethylamine Potassium Carbonate Sodium Hydride
Temperature (°C) 25 (Room Temp) 50 80 (Reflux)
Catalyst Loading (mol%) 1 5 10

Purification Methodologies for Advanced Organic Synthesis

After the synthesis, purification of this compound is essential to remove unreacted starting materials, catalyst residues, and byproducts. Common purification techniques include:

Column Chromatography: This is a widely used method for purifying organic compounds. google.com The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or a mixture of solvents (eluent) is used to separate the components based on their polarity. For fluorinated ketones, a typical eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. orgsyn.org

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution.

Distillation: For liquid products, distillation can be an effective purification method, especially if there is a significant difference in the boiling points of the desired product and the impurities. google.com

Chemo-, Regio-, and Stereoselective Synthesis Considerations

When the starting phenol contains multiple reactive sites, chemo- and regioselectivity become important considerations. 4-hydroxyacetophenone has a phenolic hydroxyl group and a ketone functional group. The desired reaction is the selective O-difluoromethylation of the hydroxyl group without affecting the ketone. The reaction conditions are generally mild enough to prevent side reactions at the ketone.

Regioselectivity is a key factor when the aromatic ring has more than one hydroxyl group or other reactive positions. In the case of 4-hydroxyacetophenone, the difluoromethoxylation occurs specifically at the para-hydroxyl group, leading to the desired product, this compound. The inherent structure of the starting material directs this regioselectivity. For substrates with multiple potential reaction sites, the choice of catalyst and reaction conditions can be tuned to favor the formation of a specific regioisomer. researchgate.net

Stereoselectivity is not a factor in the synthesis of this compound itself, as the molecule is achiral. However, if the ethanone (B97240) side chain were to be further modified, for example, by reduction of the ketone to a hydroxyl group, a chiral center would be created. In such cases, stereoselective methods would be necessary to control the configuration of the newly formed stereocenter. cas.cn

Transformation of the Carbonyl Functionality

The acetyl group's carbonyl carbon is electrophilic, while the adjacent α-carbon protons are acidic, making this part of the molecule a hub for numerous reactions, including enolization, reduction, and condensation with amines.

Enolization and Enol Ether Formation

Ketones that have a proton on an α-carbon exist in equilibrium with their enol tautomers. This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of electrons. For this compound, the enol form, 1-[4-(difluoromethoxy)phenyl]ethen-1-ol, can be formed under either acidic or basic conditions. While the keto form is generally more stable for simple ketones, the enol form is a crucial reactive intermediate. The stability of the enol can be influenced by factors such as conjugation. libretexts.org

The enol can be trapped or converted into more stable enol ethers. Enol ethers are a class of organic compounds with an alkoxy substituent attached to a carbon-carbon double bond. wikipedia.org They are electron-rich alkenes, making them susceptible to attack by electrophiles. wikipedia.org The synthesis of difluoromethyl enol ethers from related compounds, such as 1,3-diones, has been demonstrated through O-difluoromethylation, highlighting a pathway for forming similar structures. rsc.org

Table 1: Formation of Enol and Enol Ether Derivatives
ReactantReaction TypePotential ProductGeneral Conditions
This compoundKeto-Enol Tautomerism1-[4-(Difluoromethoxy)phenyl]ethen-1-olAcid or Base Catalysis
This compoundO-Alkylation / O-Silylation of EnolateCorresponding Enol Ether (e.g., silyl (B83357) enol ether)Base (e.g., LDA), followed by an electrophilic alkylating or silylating agent (e.g., TMSCl)

Reduction to Alcohol Derivatives

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-[4-(difluoromethoxy)phenyl]ethan-1-ol. americanelements.comchemscene.com This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. nih.gov

Commonly employed reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often preferred for its chemoselectivity in reducing ketones and aldehydes without affecting other functional groups like esters or amides. nih.gov

Table 2: Reduction of Carbonyl to Alcohol
ReactantReducing AgentProductTypical Solvent
This compoundSodium Borohydride (NaBH₄)1-[4-(Difluoromethoxy)phenyl]ethan-1-olMethanol, Ethanol
This compoundLithium Aluminum Hydride (LiAlH₄)1-[4-(Difluoromethoxy)phenyl]ethan-1-olTetrahydrofuran (THF), Diethyl ether

Amine Derivative Synthesis

The carbonyl group provides a direct route to the synthesis of amine derivatives through reductive amination. This process typically involves the reaction of the ketone with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The synthesis of 1-[4-(difluoromethoxy)phenyl]ethanamine (B178317) is a known application of this pathway. scbt.comsigmaaldrich.com This biomimetic transamination is a practical method for preparing fluorine-containing amines. nih.gov

The choice of reducing agent is crucial for the success of reductive amination. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used as they are mild enough not to reduce the initial ketone but are effective in reducing the intermediate iminium ion.

Table 3: Synthesis of Amine Derivatives
ReactantAmine SourceReducing AgentProduct
This compoundAmmonia (NH₃)Sodium Cyanoborohydride (NaBH₃CN)1-[4-(Difluoromethoxy)phenyl]ethanamine
This compoundBenzylamineTriethylamineN-Benzyl-1-[4-(difluoromethoxy)phenyl]ethanamine

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of this compound is substituted with two groups: an acetyl group (-COCH₃) and a difluoromethoxy group (-OCHF₂). The interplay of the electronic effects of these substituents governs the ring's reactivity towards substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of the reaction are determined by the existing substituents. wikipedia.orguci.edu

Acetyl Group (-COCH₃): This group is moderately deactivating and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects.

When both groups are present, the substitution pattern is a result of their combined influence. The ortho, para-directing difluoromethoxy group and the meta-directing acetyl group will direct incoming electrophiles to the positions ortho to the -OCHF₂ group (and meta to the -COCH₃ group). Steric hindrance may also influence the final product distribution.

Table 4: Directing Effects in Electrophilic Aromatic Substitution
SubstituentElectronic EffectReactivity EffectDirecting EffectPredicted Substitution Position(s)
-COCH₃ (at C1)Electron-withdrawingDeactivatingmetaC3, C5
-OCHF₂ (at C4)Inductively withdrawing, Resonance donatingDeactivating (overall)ortho, paraC3, C5

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is less common than SEAr and requires specific conditions. libretexts.org For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, and there must be a good leaving group (typically a halide) on the ring. libretexts.orgyoutube.com The electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.org

The aromatic ring of this compound itself does not have a suitable leaving group for a typical SNAr reaction. However, the presence of two electron-withdrawing groups (acetyl and difluoromethoxy) means that if a derivative containing a leaving group (e.g., a halogen) at an ortho or para position to one of these groups were synthesized, it would likely be susceptible to nucleophilic attack. For instance, if a chlorine atom were introduced at the C2 position, it would be ortho to the acetyl group, potentially allowing for its displacement by a strong nucleophile.

Diversification via the Difluoromethoxy Moiety

The difluoromethoxy group (-OCF2H) is a key feature of the molecule, imparting unique properties. It is often incorporated into bioactive molecules as a metabolically stable isostere of a methoxy (B1213986) or hydroxyl group. nih.gov

The difluoromethoxy group is known for its high stability under a variety of reaction conditions, which is a primary reason for its inclusion in pharmaceutical candidates. ontosight.ai The strength of the C-F bond contributes significantly to this stability. rsc.org Studies have carefully investigated the stability of fluorinated groups on arenes under both acidic and basic conditions. rsc.org Generally, the -OCF2H group is robust and does not readily undergo cleavage or transformation, allowing for extensive chemical manipulation of other parts of the molecule. nih.gov While highly stable, it is noteworthy that the electron-withdrawing nature of the -OCF2H group lowers the pKa of corresponding phenols compared to their methoxy analogs, which can increase the instability of certain derivatives like aromatic sulfamates. nih.gov

Table 2: Stability Profile of the Aromatic -OCF2H Group
ConditionStabilityNotes
Strong AcidHighGenerally stable to acidic hydrolysis. rsc.org
Strong BaseHighGenerally stable to basic hydrolysis. rsc.org
Oxidative ConditionsHighResistant to metabolic oxidation, a key feature for its use as a methoxy isostere. nih.gov
Reductive ConditionsHighThe C-O and C-F bonds are not typically susceptible to common reducing agents.
Photocatalytic ConditionsHighThe group is stable during visible-light-mediated reactions on other parts of the molecule. nih.gov

Employment as a Synthetic Intermediate for Complex Molecules

This compound is a valuable building block for synthesizing more complex molecules, particularly nitrogen-containing heterocycles. researchgate.net The acetyl group serves as a versatile chemical handle for constructing new ring systems, while the 4-(difluoromethoxy)phenyl moiety fine-tunes the physicochemical properties (like lipophilicity and metabolic stability) of the final product. nih.govontosight.ai Its utility is demonstrated in the preparation of a wide array of structures for pharmaceutical and agrochemical research. ontosight.ai

The ketone functionality of this compound is the primary reaction site for building heterocyclic rings. Through condensation and cyclization reactions, it can be converted into a variety of important heterocyclic scaffolds. researchgate.net

The synthesis of pyrazole (B372694) derivatives from this compound typically proceeds through a two-step sequence. First, the acetyl group is used to form a 1,3-dicarbonyl equivalent. A common method is the Claisen-Schmidt condensation with an aromatic aldehyde to form an α,β-unsaturated ketone, also known as a chalcone (B49325). This intermediate is then subjected to a cyclocondensation reaction with hydrazine (B178648) or a substituted hydrazine to yield the pyrazole ring. nih.gov

General Synthetic Pathway:

Chalcone Formation: this compound + Benzaldehyde → 1-[4-(Difluoromethoxy)phenyl]-3-phenylprop-2-en-1-one (Chalcone)

Cyclization: Chalcone + Hydrazine Hydrate → 5-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole

Table 3: Reagents for Pyrazole Synthesis
StepReagentsPurpose
1,3-Dicarbonyl FormationSubstituted Aldehyde, Base (e.g., NaOH, KOH)Forms a chalcone intermediate via aldol (B89426) condensation. nih.gov
CyclocondensationHydrazine Hydrate (NH2NH2·H2O) or Substituted Hydrazines (e.g., Phenylhydrazine)Reacts with the chalcone to form the pyrazoline/pyrazole ring. nih.gov

The synthetic approach to isoxazole (B147169) derivatives is similar to that of pyrazoles. The key chalcone intermediate, derived from this compound, can be reacted with hydroxylamine (B1172632) hydrochloride. researchgate.netfrontiersin.org The reaction involves the nucleophilic attack of hydroxylamine on the β-carbon of the chalcone, followed by cyclization and dehydration to furnish the isoxazole ring. wpmucdn.com

General Synthetic Pathway:

Chalcone Formation: this compound + Benzaldehyde → 1-[4-(Difluoromethoxy)phenyl]-3-phenylprop-2-en-1-one (Chalcone)

Cyclization: Chalcone + Hydroxylamine Hydrochloride → 3-[4-(Difluoromethoxy)phenyl]-5-phenylisoxazole

Table 4: Reagents for Isoxazole Synthesis
StepReagentsPurpose
Chalcone FormationSubstituted Aldehyde, Base (e.g., NaOH, KOH)Creates the α,β-unsaturated ketone precursor. frontiersin.org
CyclocondensationHydroxylamine Hydrochloride (NH2OH·HCl), Base (e.g., Sodium Acetate)Reacts with the chalcone to form the isoxazole ring. researchgate.netfrontiersin.org

Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Ketones are frequently employed as one of the components in various MCRs, such as the Biginelli or Hantzsch reactions, which lead to the formation of dihydropyrimidines and dihydropyridines, respectively.

The participation of this compound in such reactions would introduce the 4-(difluoromethoxy)phenyl moiety into the resulting heterocyclic scaffold. This could be of interest for generating libraries of compounds with potential biological activities. Despite the potential utility, documented examples specifically employing this compound in well-established multi-component reactions are not readily found in the current body of scientific literature.

Analog Synthesis and Library Generation

The synthesis of analogs and the generation of chemical libraries are crucial for drug discovery and materials science. This compound, with its reactive ketone group and the unique difluoromethoxy substituent, represents a potentially valuable starting material for such endeavors.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 1-[4-(Difluoromethoxy)phenyl]ethan-1-one in solution. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the acetyl methyl protons, the aromatic protons, and the unique proton of the difluoromethoxy group.

The acetyl methyl protons (-COCH₃) are anticipated to appear as a sharp singlet, as they have no adjacent protons to couple with. The aromatic protons on the para-substituted benzene (B151609) ring form an AA'BB' system, which typically appears as two distinct doublets. The protons ortho to the electron-withdrawing acetyl group are expected to be shifted downfield compared to the protons ortho to the electron-donating difluoromethoxy group.

The single proton of the difluoromethoxy group (-OCHF₂) is a key diagnostic signal. It is expected to appear as a triplet due to coupling with the two neighboring fluorine atoms (a phenomenon known as geminal coupling, ²JHF). Experimental data reported for the compound in DMSO-d₆ shows a complex multiplet between δ 7.22-7.59 ppm, which encompasses the difluoromethoxy proton and two of the aromatic protons, while the other two aromatic protons are observed between δ 8.01-8.05 ppm. chemicalbook.com The acetyl methyl protons appear as a singlet at δ 2.50 ppm. chemicalbook.com

Table 1: Predicted and Reported ¹H NMR Chemical Shifts for this compound

Protons Predicted Multiplicity Predicted δ (ppm) Reported δ (ppm) in DMSO-d₆ chemicalbook.com
-C(=O)CH₃ Singlet 2.5 - 2.7 2.50
Ar-H (ortho to -OCHF₂) Doublet 7.1 - 7.3 7.22 - 7.59 (multiplet, 3H)
Ar-H (ortho to -COCH₃) Doublet 7.9 - 8.1 8.01 - 8.05 (multiplet, 2H)

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each chemically unique carbon atom produces a distinct signal, providing insights into the types of carbons present (e.g., carbonyl, aromatic, methyl).

For this compound, the carbonyl carbon of the acetyl group is expected to be the most downfield signal (typically >195 ppm). The aromatic carbons will resonate in the typical range of 115-160 ppm. The carbon atom directly attached to the difluoromethoxy group (C4) will be significantly influenced by the electronegative oxygen and fluorine atoms. Furthermore, the carbon of the difluoromethoxy group (-OCHF₂) will exhibit a large C-F coupling, appearing as a triplet in the proton-decoupled spectrum. The methyl carbon of the acetyl group will be the most upfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted δ (ppm) Predicted Multiplicity (Proton Decoupled)
-C (=O)CH₃ >195 Singlet
-C(=O)C H₃ 25 - 30 Singlet
Ar-C 1 (-COCH₃) 130 - 135 Singlet
Ar-C 2/C6 128 - 132 Singlet
Ar-C 3/C5 115 - 120 Singlet
Ar-C 4 (-OCHF₂) 150 - 155 Singlet (possible t from ²JCF)

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to analyze fluorine-containing compounds. thermofisher.com It offers a wide range of chemical shifts, which makes it excellent for identifying the electronic environment of fluorine atoms. huji.ac.il

In the case of this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single resonance. This signal will be split into a doublet by the single geminal proton (-OCHF₂ ), a coupling denoted as ²JHF. thermofisher.com The observation of this doublet provides direct evidence for the presence of the -CHF₂ moiety. The large magnitude of fluorine-proton coupling constants is a characteristic feature that aids in structural confirmation. huji.ac.il

While one-dimensional NMR spectra provide chemical shifts and coupling information, two-dimensional (2D) NMR experiments are essential for unambiguously determining the complete molecular connectivity.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this molecule, it would show a clear correlation between the aromatic protons on adjacent carbons, confirming their positions within the AA'BB' spin system.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments map correlations between protons and the carbon atoms they are directly bonded to. HSQC would be used to definitively assign the chemical shifts of the protonated carbons, such as the methyl carbon, the aromatic C-H carbons, and the difluoromethoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) connectivity between protons and carbons. For instance, an HMBC spectrum would show a correlation from the methyl protons to the carbonyl carbon, and from the aromatic protons ortho to the acetyl group (H2/H6) to the carbonyl carbon, thus locking in the position of the acetyl group on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The most prominent feature would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the aryl ketone, typically found in the region of 1700-1680 cm⁻¹. Other significant absorptions include C-H stretching from the aromatic ring and the methyl group (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively), C=C stretching vibrations from the aromatic ring (around 1600 cm⁻¹ and 1500 cm⁻¹), and strong bands corresponding to the C-O-C stretching of the ether linkage and the C-F stretching of the difluoromethoxy group (typically in the 1300-1000 cm⁻¹ region).

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H (-CH₃) Stretch 3000 - 2850 Medium
Ketone C=O Stretch 1700 - 1680 Strong
Aromatic C=C Stretch ~1600, ~1500 Medium-Strong
Aromatic Ether C-O Stretch ~1250 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₈F₂O₂, corresponding to a molecular weight of 186.16 g/mol . amerigoscientific.com In mass spectrometry, this would be observed as the molecular ion peak (M⁺•). LC-MS data has confirmed the presence of the protonated molecule at an m/z (mass-to-charge ratio) of 187.0 [M+H]⁺. chemicalbook.com

Electron ionization mass spectrometry (EI-MS) also reveals characteristic fragmentation patterns that offer structural clues. For ketones, a major fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the carbonyl group. libretexts.org For this compound, two primary α-cleavage events are possible:

Loss of the methyl radical (•CH₃), resulting in a stable acylium ion at m/z 171. This is often the base peak (most intense peak) in the spectrum for acetophenones.

Loss of the difluoromethoxyphenyl radical, resulting in the acetyl cation at m/z 43.

The fragmentation of the acylium ion (m/z 171) can lead to further daughter ions, such as the loss of carbon monoxide (CO) to yield a difluoromethoxyphenyl cation at m/z 143.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Identity
186 [M]⁺• (Molecular Ion)
171 [M - CH₃]⁺
143 [M - CH₃ - CO]⁺

Other Spectroscopic Methods

Complementing mass spectrometry, other spectroscopic techniques provide further structural details. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal in defining the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the aromatic protons on the phenyl ring typically appear as a multiplet in the downfield region. A key feature is the characteristic triplet signal for the difluoromethoxy proton (-OCHF₂), split by the two adjacent fluorine atoms. The methyl protons of the acetyl group (-COCH₃) appear as a singlet in the upfield region.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.05-8.01m2HAromatic Protons
7.59-7.22m3HAromatic & -OCHF₂ Protons
2.50s3H-CH₃ Protons

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would further confirm the carbon skeleton of the molecule. It would show distinct signals for the carbonyl carbon, the aromatic carbons (with those attached to the difluoromethoxy group and the acetyl group having characteristic shifts), the methyl carbon, and the carbon of the difluoromethoxy group, which would exhibit a characteristic triplet due to coupling with the two fluorine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm⁻¹. Other significant peaks would include those for the C-O-C stretching of the ether linkage and the C-F stretching of the difluoromethoxy group.

Spectroscopic Data Interpretation and Database Referencing

The interpretation of the collective spectroscopic data is crucial for the unambiguous identification of this compound. The precise mass from HRMS confirms the elemental formula. The chemical shifts, coupling patterns, and integration values from ¹H and ¹³C NMR spectra allow for the assignment of each proton and carbon atom within the molecular structure. The characteristic absorption bands in the IR spectrum confirm the presence of key functional groups.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties and behavior of molecules at the atomic level.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be distributed in a series of molecular orbitals of discrete energy levels. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For aromatic ketones and related structures, DFT calculations are commonly used to determine these values. For instance, in a theoretical study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a related heterocyclic compound, the HOMO and LUMO energies calculated at the B3LYP/6-311++G(d,p) level were -6.57 eV and -2.09 eV, respectively, resulting in an energy gap of 4.48 eV ajchem-a.com. For 1-[4-(difluoromethoxy)phenyl]ethan-1-one, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms, while the LUMO is likely centered on the acetyl group and the aromatic ring, indicating the probable sites for electrophilic and nucleophilic attacks.

The distribution of electron density and the molecular electrostatic potential (MEP) map are also crucial for understanding reactivity. The MEP surface visualizes the charge distribution, where regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the carbonyl oxygen of the acetyl group would represent a region of high negative potential, making it a primary site for interactions like hydrogen bonding.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Aromatic Compound Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole for illustrative purposes.

Parameter Energy (eV)
EHOMO -6.5743
ELUMO -2.0928

Conformational Analysis and Energetic Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and their relative stabilities. For this compound, key rotational barriers exist around the C(phenyl)-C(acetyl) bond and the C(phenyl)-O(methoxy) bond.

The orientation of the acetyl group relative to the phenyl ring is a critical factor. In acetophenone (B1666503), the lowest energy conformation is typically planar, where the carbonyl group is coplanar with the aromatic ring, maximizing π-conjugation. However, substituents on the ring can introduce steric hindrance that favors a non-planar arrangement. Similarly, the difluoromethoxy group has its own conformational preferences. Studies on 1,3-difluorinated alkanes show that the relative orientation of C-F bonds is heavily influenced by a balance of steric repulsion and electrostatic interactions, with solvent polarity playing a significant role nih.govsoton.ac.uk.

Computational methods can map the potential energy surface by systematically rotating these bonds to identify the global and local energy minima, which correspond to the most stable conformers. This analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that fits into a biological target's binding site.

Spectroscopic Property Prediction

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds.

Vibrational Spectroscopy: DFT calculations can accurately predict the infrared (IR) and Raman spectra of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. For acetophenone, DFT calculations at the B3LYP/6-311++G(d, p) level have shown good agreement with experimental IR spectra nih.govresearchgate.net. For this compound, this method would predict characteristic vibrational modes, such as the C=O stretching of the ketone group (typically around 1685 cm⁻¹), C-F stretching modes from the difluoromethoxy group, and various C-H and C=C vibrations of the phenyl ring.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR spectra worldscientific.com. Furthermore, specialized computational approaches have been developed to accurately predict ¹⁹F NMR chemical shifts for fluorinated aromatic compounds nih.govacs.orgsemanticscholar.orgresearchgate.netfao.org. These methods use scaling factors derived from a dataset of known compounds to correct for systematic errors in calculations, allowing for reliable assignment of fluorine signals in complex molecules. This would be particularly useful for characterizing the -OCHF₂ group in this compound.

Table 2: Illustrative Predicted Vibrational Frequencies for Acetophenone Calculated at the B3LYP/6-311++G(d, p) level for illustrative purposes.

Vibrational Mode Calculated Wavenumber (cm⁻¹)
C=O Stretch ~1700
CH₃ Symmetric Stretch ~2930
Aromatic C-H Stretch ~3070

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is central to drug discovery for predicting the binding affinity and interaction mode of potential inhibitors.

In a typical docking study, derivatives of this compound would be docked into the active site of a target protein. The simulation calculates a docking score, which estimates the binding free energy (e.g., in kcal/mol), with more negative values indicating a stronger interaction researchgate.netacs.orgijnc.ir. The results also reveal key molecular interactions, such as:

Hydrogen bonds: Often involving the carbonyl oxygen of the ethanone (B97240) moiety.

Hydrophobic interactions: Involving the phenyl ring.

Halogen bonds: Potentially involving the fluorine atoms of the difluoromethoxy group.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the ligand-receptor complex over time nih.govtandfonline.comnih.govmdpi.com. MD simulations provide a more realistic model by treating the system as dynamic, allowing both the ligand and protein to move and change conformation. This can confirm the stability of the binding pose predicted by docking and provide deeper insights into the thermodynamics of binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Predictive Models for Biological Activity

For a series of derivatives of this compound, a QSAR model can be developed to predict their activity against a specific biological target. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are widely used mdpi.comnih.govmdpi.comnih.gov.

These models work by:

Aligning a set of molecules with known activities (the training set).

Calculating steric and electrostatic fields around each molecule.

Using statistical methods, like Partial Least Squares (PLS), to correlate variations in these fields with changes in biological activity.

The resulting 3D-QSAR model is often visualized using contour maps. These maps highlight regions in 3D space where certain properties are predicted to influence activity. For example, a green contour might indicate a region where bulky substituents increase activity, while a blue contour might show where electropositive groups are favored. These models serve as a powerful predictive tool, guiding the rational design of new, more potent derivatives by suggesting specific structural modifications to enhance biological activity mdpi.comnih.gov. Studies on various inhibitor scaffolds have successfully used 3D-QSAR to develop predictive models and design novel compounds nih.govmdpi.com.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Acetophenone

Bioisosteric Replacement Studies of the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is a fascinating and increasingly utilized functional group in medicinal chemistry, largely due to its role as a bioisostere for other common chemical moieties. nih.gov Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar steric and electronic properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. nih.gov The difluoromethoxy group is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH2) or methyl (-CH3) groups. nih.gov

The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties. rsc.org The difluoromethoxy group, in particular, offers a unique combination of properties. It is more lipophilic than a hydroxyl group but generally less so than a trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group. mdpi.com This modulation of lipophilicity is a key factor in drug design, as it affects a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Theoretical studies and experimental data on related compounds suggest that the replacement of a methoxy (B1213986) (-OCH3) group with a difluoromethoxy group in a phenyl ring, as is the case in this compound, leads to a significant change in the electronic properties of the aromatic ring. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity and metabolic stability of the compound. nih.gov

Table 1: Comparison of Physicochemical Properties of Functional Groups Relevant to Bioisosteric Replacement of the Difluoromethoxy Group.
Functional GroupTypical Hydrogen Bonding RoleRelative LipophilicityElectronic Effect on Aromatic Ring
-OH (Hydroxyl)Donor and AcceptorLowElectron-donating
-SH (Thiol)Weak DonorModerateWeakly electron-donating
-OCH3 (Methoxy)AcceptorModerateElectron-donating
-OCF2H (Difluoromethoxy)Weak Donor and AcceptorHighElectron-withdrawing
-OCF3 (Trifluoromethoxy)AcceptorVery HighStrongly electron-withdrawing

A particularly interesting feature of the difluoromethoxy group, and the related difluoromethyl (-CF2H) group, is its ability to act as a hydrogen bond donor. nih.gov This is somewhat counterintuitive, as C-H bonds are not typically considered strong hydrogen bond donors. However, the presence of the two highly electronegative fluorine atoms polarizes the C-H bond, making the hydrogen atom partially positive and thus capable of forming a hydrogen bond with a suitable acceptor atom, such as oxygen or nitrogen. rsc.orgbeilstein-journals.org

Quantum mechanical calculations have shown that the binding energy of a CF2H···O hydrogen bond can range from 1.0 to 5.5 kcal/mol. beilstein-journals.org Experimental studies using NMR and IR spectroscopy have confirmed the hydrogen bond donor capabilities of the CF2H group. nih.gov It has been found that the difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol and aniline, though it is a weaker donor than a hydroxyl group. semanticscholar.org

In the context of this compound, the -OCF2H group's hydrogen atom can potentially engage in intermolecular hydrogen bonding with biological targets, such as enzymes or receptors. This interaction can contribute to the binding affinity and selectivity of the molecule. The oxygen atom of the difluoromethoxy group can also act as a hydrogen bond acceptor.

Table 2: Hydrogen Bond Acidity (A) and Basicity (B) Parameters for Selected Functional Groups.
Functional GroupHydrogen Bond Acidity (A)Hydrogen Bond Basicity (B)
-OH (in Phenol)~0.6~0.3
-SH (in Thiophenol)~0.12~0.1
-NH2 (in Aniline)~0.07~0.4
Ar-OCF2H~0.10Relatively weak

Note: The values are approximate and can vary depending on the molecular context.

The unique electronic and steric properties of the difluoromethoxy group can significantly modulate how a molecule interacts with its biological target. The replacement of a more traditional functional group with -OCF2H can lead to altered binding modes and improved pharmacological profiles.

The conformational preferences of molecules containing a difluoromethoxy group attached to an aromatic ring have been a subject of theoretical and experimental studies. For aryl-OCF2H systems, the orientation of the group relative to the aromatic ring can be influenced by anomeric effects involving the oxygen lone pairs and the C-F σ* orbitals. nih.gov In some crystal structures of related compounds, the OCF2H group has been observed to be orthogonal to the aromatic ring. nih.gov This conformational behavior can impact how the molecule fits into a binding pocket and interacts with surrounding amino acid residues.

The ability of the -OCF2H group to act as a "lipophilic hydrogen bond donor" is a key aspect of its role in modulating molecular recognition. semanticscholar.org It can engage in hydrogen bonding interactions in regions of a binding site that are also hydrophobic. This dual character can be advantageous for achieving high binding affinity and selectivity. Furthermore, the metabolic stability often associated with fluorinated groups can lead to an improved pharmacokinetic profile. mdpi.com

Applications and Functional Significance in Chemical Biology and Materials Science

Role in Medicinal Chemistry and Drug Discovery

In the realm of drug discovery and development, 1-[4-(difluoromethoxy)phenyl]ethan-1-one and its derivatives are of considerable interest. The compound provides a versatile scaffold that can be chemically modified to generate a wide array of heterocyclic compounds with potential therapeutic applications.

The structure of this compound, an acetophenone (B1666503) derivative, is a foundational template for synthesizing more complex molecules. It is a key intermediate in the production of various heterocyclic compounds, which are central to many therapeutic agents. utcg6e.com Two prominent examples of molecular frameworks derived from this scaffold are chalcones and pyrazoles.

Chalcones: These compounds are synthesized through a Claisen-Schmidt condensation reaction between an acetophenone (like this compound) and an aromatic aldehyde. utcg6e.comnih.gov The resulting open-chain flavonoids are precursors for flavonoids and isoflavonoids and possess a reactive α,β-unsaturated carbonyl system that is crucial for their biological activities. researchgate.netjocpr.com

Pyrazoles: This class of heterocyclic compounds is well-represented in drug discovery, exhibiting a wide range of biological effects. galchimia.com The synthesis of substituted pyrazoles can be efficiently achieved starting from acetophenones, which undergo condensation with reagents like dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an intermediate enaminone, followed by a second condensation with hydrazine (B178648) to generate the pyrazole (B372694) ring. galchimia.comresearchgate.net

The 4-(difluoromethoxy)phenyl portion of the molecule is a critical pharmacophore that is incorporated into these larger, more complex structures designed for therapeutic purposes.

While this compound itself is not typically a direct enzyme inhibitor, it serves as a crucial scaffold for creating derivatives that are. For example, chalcones synthesized from substituted acetophenones have been investigated as potent inhibitors of enzymes involved in the inflammatory response, such as inducible nitric oxide synthase (iNOS). nih.gov

Research into chalcone (B49325) derivatives demonstrates their potential to modulate enzyme activity. A study on synthetic chalcones derived from 2,4,6-trimethoxyacetophenone evaluated their ability to inhibit nitric oxide (NO) production in macrophage cell lines, a process mediated by iNOS. Several of the synthesized chalcones showed significant inhibitory effects, with IC₅₀ values indicating higher potency than the control inhibitor, 1400W. nih.gov This highlights the potential for derivatives of this compound to be developed as specific enzyme inhibitors.

Table 1: Inhibitory Action of Synthetic Chalcones on Nitric Oxide Production (Data based on chalcones derived from a substituted acetophenone scaffold) nih.gov

CompoundAldehyde Used for SynthesisMean IC₅₀ (µM) on NO Production
Chalcone 1Benzaldehyde1.34
Chalcone 22-Chlorobenzaldehyde1.48
Chalcone 33-Chlorobenzaldehyde1.63
Chalcone 44-Chlorobenzaldehyde3.23
Chalcone 52-Fluorobenzaldehyde3.51
Chalcone 63-Fluorobenzaldehyde2.50
Chalcone 74-Fluorobenzaldehyde4.88
Chalcone 82-Nitrobenzaldehyde1.50
Control 1400W (iNOS Inhibitor) 3.78

The this compound scaffold is instrumental in ligand design for modulating biological receptors. The difluoromethoxyphenyl group is a key feature in various compounds designed to interact with specific receptor binding sites. Pyrimidine (B1678525) derivatives, for instance, which can be synthesized from this core structure, are known to target a range of biological receptors, and their activity is significantly influenced by the substituents on the phenyl ring. The unique electronic properties of the difluoromethoxy group can enhance binding affinity and selectivity for a target receptor.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The difluoromethoxy (-OCHF₂) group, in particular, offers several advantages that can improve the efficacy of a potential drug.

Key benefits of the difluoromethoxy group include:

Metabolic Stability: The -OCHF₂ group is more resistant to oxidative metabolism compared to a non-fluorinated methoxy (B1213986) (-OCH₃) group. This prevents common metabolic pathways like O-demethylation, which can inactivate a drug or produce unwanted metabolites, thus increasing the compound's biological half-life.

Enhanced Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.

Bioisosterism: The difluoromethoxy group can act as a bioisostere for other chemical groups, such as hydroxyl, thiol, or methyl groups. This allows medicinal chemists to replace certain functional groups to improve pharmacokinetic properties without losing the essential interactions required for biological activity.

The versatile this compound scaffold has been utilized in the development of various classes of potential therapeutic agents.

Antimicrobial Agents: One of the most direct applications has been in the synthesis of antibacterial quinolones. A study reported the synthesis of N-1-phenylquinolones where the difluoromethoxy moiety was used as a bioisosteric replacement for halogen atoms, leading to compounds with notable antibacterial activity. nih.gov Additionally, pyrimidine derivatives containing the 4-(difluoromethoxy)phenyl group have shown potential as antimicrobial agents, with some analogs exhibiting activity against bacteria like Pseudomonas aeruginosa and Escherichia coli.

Table 2: Potential Antimicrobial Activity of a 4-[4-(Difluoromethoxy)phenyl]pyrimidine Derivative Analog

Compound ClassTarget BacteriaMinimum Inhibitory Concentration (MIC)
Pyrimidine-thiol Analog (CS4)Pseudomonas aeruginosa256 µg/mL
Pyrimidine-thiol Analog (CS4)Escherichia coli512 µg/mL

Anti-inflammatory Agents: Chalcones and pyrimidine derivatives synthesized using the this compound backbone are being explored for anti-inflammatory properties. nih.gov These compounds can target key inflammatory mediators, such as cyclooxygenase (COX) enzymes, and inhibit the production of pro-inflammatory molecules like nitric oxide. nih.gov

Anticancer Agents: The pyrazole nucleus, which can be synthesized from acetophenone precursors, is a common feature in many compounds designed for anticancer activity. researchgate.net Likewise, chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines, making them a subject of interest in oncology research. utcg6e.comresearchgate.net

Neurological Disorders: Pyrazoles are a class of compounds known to possess a range of effects on the central nervous system, including tranquilizing and anticonvulsant properties, indicating their potential for treating neurological disorders. galchimia.com

Contributions to Agrochemical Development

Beyond pharmaceuticals, this compound and its derivatives are valuable in the field of agrochemicals. The introduction of fluorinated moieties is a common strategy to enhance the potency and stability of pesticides. thieme-connect.de

Derivatives of this compound have shown potential as herbicides, insecticides, and fungicides. google.comresearchgate.netnih.gov For example, pyrimidine-based structures are widely used as intermediates in the synthesis of agrochemicals due to their broad biological activities. researchgate.netnih.gov The difluoromethoxy group can enhance the efficacy and soil persistence of these agents, leading to more effective crop protection products. Patents have described difluoromethoxybenzene derivatives for their use as insecticides, and fluorinated pyrazoles have been investigated for their acaricidal (mite-killing) properties. thieme-connect.degoogle.com

Potential in Materials Science and Polymer Chemistry

The introduction of fluorine-containing moieties into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and specific surface characteristics. researchgate.netcore.ac.uk this compound serves as a valuable building block for the synthesis of novel fluorinated polymers, leveraging the unique attributes of the difluoromethoxy group.

The difluoromethoxy (-OCHF₂) group, being a fluorinated ether, can significantly influence the physical and chemical properties of materials, including their volatility, lipophilicity, and stability. ontosight.ai The incorporation of fluorine atoms into organic molecules is known to enhance their biological activity, stability, and ability to penetrate biological membranes. ontosight.ai

One potential application of this compound in polymer chemistry is as a monomer or a precursor to monomers. Through chemical modifications of its ketone functional group, it can be converted into polymerizable derivatives such as vinyl ethers or acrylates. The subsequent polymerization of these monomers would yield polymers with pendant difluoromethoxy phenyl groups. These fluorinated side chains can impart desirable properties to the polymer, as detailed in the table below.

Table 1: Potential Property Enhancements in Polymers Incorporating this compound

Property Enhancement Mechanism Potential Application
Increased Thermal Stability The high strength of the C-F bond contributes to the overall thermal resilience of the polymer backbone and side chains. High-performance plastics for aerospace and automotive industries.
Enhanced Chemical Resistance The fluorine atoms provide a protective shield against chemical attack from solvents, acids, and bases. Linings for chemical storage tanks and reaction vessels.
Low Surface Energy The low polarizability of the C-F bond results in materials with hydrophobic and oleophobic surfaces. Anti-fouling coatings for marine applications and self-cleaning surfaces.
Reduced Flammability Fluorinated compounds are inherently less flammable than their non-fluorinated counterparts. Fire-retardant materials for construction and electronics.
Low Dielectric Constant The incorporation of fluorine can lower the dielectric constant of a material, making it a better insulator. Insulating materials for microelectronics and high-frequency communication devices.

Furthermore, this compound and its derivatives can be explored as photoinitiators in UV-curable formulations. uvabsorber.comsigmaaldrich.com Upon exposure to UV radiation, acetophenone derivatives can generate free radicals that initiate polymerization. The presence of the difluoromethoxy group could modulate the photochemical properties of the initiator, potentially leading to more efficient curing processes or polymers with unique characteristics.

Advanced Chemical Probes and Imaging Agents

The development of chemical probes and imaging agents is crucial for understanding complex biological processes and for the diagnosis of diseases. mskcc.orgpitt.edu this compound represents a promising scaffold for the design and synthesis of such advanced tools, particularly for applications in positron emission tomography (PET) and fluorescence imaging.

The difluoromethoxy group is often considered a bioisostere of the methoxy or hydroxy group, but with altered electronic properties and metabolic stability. This makes it an attractive substituent in the design of bioactive molecules. The metabolic stability conferred by the difluoromethoxy group can be advantageous for in vivo imaging applications, as it can prevent premature degradation of the imaging agent and lead to clearer signals.

In the context of PET imaging, the introduction of the fluorine-18 (B77423) (¹⁸F) isotope is a common strategy for radiolabeling biomolecules. nih.gov The presence of the difluoromethoxy group in this compound provides a potential site for the introduction of ¹⁸F. While direct radiofluorination of the difluoromethoxy group is challenging, the phenyl ring can be functionalized with a suitable leaving group to facilitate nucleophilic radiofluorination. Derivatives of this compound could be developed as ¹⁸F-labeled tracers for imaging various biological targets, such as enzymes or receptors, with high specificity and improved pharmacokinetic profiles.

Table 2: Potential Characteristics of Imaging Agents Derived from this compound

Imaging Modality Key Structural Feature Potential Advantage Target Application
Positron Emission Tomography (PET) Incorporation of ¹⁸F isotope. The stable difluoromethoxy group can enhance in vivo stability, leading to improved image quality and lower background signal. Imaging of metabolic processes, receptor distribution, and tumor localization.
Fluorescence Imaging Conjugation to a fluorophore or intrinsic fluorescence of a derivative. The difluoromethoxy group can modulate the photophysical properties of the fluorophore, potentially leading to brighter and more photostable probes. Visualization of cellular structures and tracking of biological molecules in real-time.

Moreover, the aromatic core of this compound can be chemically modified to create fluorescent probes. By introducing electron-donating or electron-withdrawing groups, or by extending the π-conjugated system, the photophysical properties of the molecule can be tuned. This could lead to the development of novel fluorophores with specific excitation and emission wavelengths suitable for various bio-imaging applications, including fluorescence microscopy and flow cytometry. The difluoromethoxy group could play a role in fine-tuning the electronic properties and improving the photostability of these fluorescent probes.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The development of advanced synthetic methods is paramount for the cost-effective and environmentally benign production of 1-[4-(Difluoromethoxy)phenyl]ethan-1-one and its derivatives. Future research is poised to move beyond traditional multi-step syntheses, which often involve harsh reagents, toward more sustainable and efficient alternatives.

Electrochemical Synthesis : Electrofluorination represents a promising frontier for creating organofluorine compounds. wikipedia.orgcecri.res.inresearchgate.netnumberanalytics.comnumberanalytics.com Future methodologies could explore the direct electrochemical difluoromethoxylation of 4-hydroxyacetophenone precursors, potentially reducing the need for expensive and hazardous fluorinating agents and minimizing waste through the use of electricity as a traceless reagent. cecri.res.inresearchgate.net

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forming C-F and C-O bonds under mild conditions. nih.govethz.chacs.org Research into the photocatalytic difluoromethylation of aryl precursors or the direct C-H difluoromethoxylation of acetophenone (B1666503) derivatives could offer highly selective and energy-efficient synthetic routes. researchgate.netqmul.ac.uknih.gov These methods often operate at room temperature, use low-cost catalysts, and exhibit broad functional group tolerance. ethz.chacs.org

Continuous Flow Chemistry : Transferring synthetic protocols to continuous flow reactors offers significant advantages in terms of safety, scalability, and efficiency. A future approach could involve the development of a flow process for the difluoromethoxylation step, potentially utilizing immobilized catalysts or reagents to streamline production and purification. This would be particularly beneficial for managing reactive intermediates and improving reaction control.

Green Reagents and Solvents : The use of reagents like fluoroform (CHF₃) as a difluorocarbene source is gaining traction as a more environmentally friendly alternative to ozone-depleting substances. rsc.org Investigating the application of such green reagents for the synthesis of this compound could drastically improve the sustainability of its production.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by its ketone and difluoromethoxy moieties. While some reactions are well-established, a significant landscape of its chemical behavior remains to be charted.

Difluoroenolate Chemistry : The deprotonation of the α-carbon to the ketone can generate a difluoroenolate intermediate. researchgate.netrsc.orgpsu.eduresearchgate.net The chemistry of these enolates is not fully explored. Future studies could focus on their stereoselective reactions, such as aldol (B89426) additions, to create complex, highly functionalized, and stereochemically rich fluorinated molecules. rsc.orgpsu.edu Investigating the influence of the difluoromethoxy group on the reactivity and selectivity of these enolates is a key area for discovery.

C-H Bond Activation : Direct functionalization of the C-H bond of the difluoromethoxy group is a challenging but highly desirable transformation. nih.govuni-muenster.desioc-journal.cn Developing catalytic systems, perhaps based on transition metals, that can selectively activate this bond would open a direct pathway to novel derivatives without requiring manipulation of the entire molecule. uni-muenster.de Similarly, C-H activation on the aromatic ring, directed by the ketone or ether oxygen, could provide new routes for substitution.

Radical Chemistry : The difluoromethyl group can participate in radical reactions. rsc.org Photochemical or radical-initiator-induced transformations could lead to novel coupling partners. For instance, the generation of a difluoromethyl radical from a derivative of the title compound could enable its addition to alkenes or arenes, creating new carbon-carbon bonds in previously inaccessible ways. qmul.ac.uk

Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry provides powerful predictive tools to guide synthetic efforts and understand molecular properties, accelerating the discovery process.

Density Functional Theory (DFT) Studies : DFT calculations can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. acs.orgnih.govresearchgate.net Future computational studies could focus on modeling reaction pathways for its synthesis and derivatization, predicting the stability of intermediates (like the difluoroenolate), and explaining the origins of stereoselectivity in its reactions. acs.org This can help in optimizing reaction conditions and designing more efficient catalysts.

Machine Learning and AI : As more data on the reactivity and properties of fluorinated compounds become available, machine learning (ML) and artificial intelligence (AI) models can be trained to predict outcomes. nih.govfrontiersin.org Future research could involve developing ML models to predict the biological activity of novel derivatives of this compound based on their structure, or to forecast the success of a proposed chemical reaction, thereby reducing experimental costs and time. nih.gov

Molecular Docking and Dynamics : To explore potential biological applications, computational docking and molecular dynamics simulations can predict how derivatives of this compound might bind to protein targets. ccij-online.orgccij-online.org This in silico screening can identify promising candidates for further synthesis and biological evaluation, for example, as enzyme inhibitors or receptor modulators, by analyzing binding affinities and interaction modes.

Expansion of Biological Applications beyond Current Scope

The difluoromethoxy group is a privileged motif in medicinal chemistry, known for improving metabolic stability, lipophilicity, and binding affinity. While this compound derivatives have known antibacterial and antifungal properties, their potential in other therapeutic areas is largely untapped. ontosight.ai

Oncology : Many anticancer agents contain fluorinated moieties. Future research could involve synthesizing derivatives of this compound and screening them for activity against various cancer cell lines. The core structure could be elaborated to target specific enzymes or receptors involved in cancer progression, such as kinases or hormone receptors. ccij-online.orgccij-online.org

Neurodegenerative Diseases : The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system (CNS) disorders. The lipophilicity conferred by the difluoromethoxy group may facilitate this. Derivatives could be designed as inhibitors of enzymes implicated in diseases like Alzheimer's or Parkinson's, or as ligands for neuroreceptors.

Agrochemicals : Beyond simple antifungal activity, the scaffold could be modified to develop new classes of herbicides or pesticides. The difluoromethoxy group can enhance the potency and environmental persistence profile of agrochemicals, making this a promising area for investigation.

Integration into Multidisciplinary Research Platforms

The unique properties of this compound make it a candidate for integration into broader, technology-driven research fields.

Materials Science : Fluorinated polymers possess unique properties such as low surface energy, high thermal stability, and specific dielectric characteristics. tandfonline.comnih.govsciengine.comresearchgate.netman.ac.uk The title compound could serve as a monomer or a precursor to a monomer for the synthesis of novel poly(aryl ether ketones) or other advanced polymers. sciengine.com These materials could find applications in electronics, coatings, or advanced membranes. nih.govresearchgate.net

Chemical Biology and Bioimaging : The introduction of a radioactive isotope, such as Fluorine-18 (B77423), would transform derivatives of this compound into radiotracers for Positron Emission Tomography (PET) imaging. nih.govnih.govlookchem.comresearchgate.net An ¹⁸F-labeled version could be developed to visualize biological processes in vivo, such as tracking drug distribution or imaging specific disease markers, like hypoxic tumors. nih.govlookchem.com This integrates synthetic chemistry directly with advanced medical diagnostics.

Q & A

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding with potential targets (e.g., kinases, GPCRs). Focus on the acetyl and difluoromethoxy groups as key pharmacophores .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to predict activity .
  • ADMET prediction : Tools like SwissADME to evaluate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

What are the challenges in optimizing the selectivity of this compound for therapeutic applications?

Q. Advanced Research Focus

  • Off-target effects : Perform kinase profiling (e.g., Eurofins KinaseScan) to identify unintended targets .
  • Metabolic stability : Assess liver microsome stability and identify metabolic hotspots (e.g., acetyl group oxidation) .
  • Structural modifications : Introduce substituents (e.g., trifluoromethyl, piperidine rings) to enhance selectivity, guided by crystallographic data of target proteins .
  • In vivo models : Validate selectivity in xenograft models with toxicity monitoring (e.g., liver/kidney function tests) .

How can reaction yields be improved during scale-up synthesis?

Q. Advanced Research Focus

  • Catalyst optimization : Screen Pd/C or Ni catalysts for difluoromethylation efficiency .
  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side products .
  • Solvent engineering : Use polar aprotic solvents (e.g., DMF, acetonitrile) with controlled water content to stabilize intermediates .
  • Process analytics : In-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

What safety considerations are critical when handling this compound in the laboratory?

Q. Basic Research Focus

  • Toxicity data : Refer to SDS for acute toxicity (e.g., LD₅₀ in rodents) and PPE requirements (gloves, goggles) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal according to local regulations .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the difluoromethoxy group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.